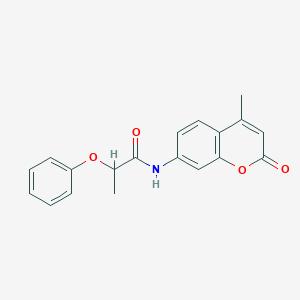![molecular formula C23H23N3O3S2 B265909 Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which results in the disruption of microtubule formation and cell division. It has also been shown to inhibit the growth of fungi and bacteria by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well tolerated in vivo. In animal studies, it has been shown to exhibit significant antitumor activity without causing significant adverse effects. Additionally, it has been shown to possess significant antifungal and antibacterial activity against various strains of fungi and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate in lab experiments include its low toxicity profile, high selectivity, and broad-spectrum activity against various strains of fungi and bacteria. However, its limitations include its relatively complex synthesis method and limited availability.
Direcciones Futuras
For research on Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as biological imaging and drug delivery systems. Additionally, studies on its potential synergistic effects with other compounds may provide new avenues for its use in cancer therapy and other medical applications.
Métodos De Síntesis
The synthesis of Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate can be achieved through a multistep reaction involving the condensation of 4-methylacetophenone with thiourea followed by cyclization with ethyl acetoacetate and 1,3-dibromopropane. The final product is obtained through a reaction with 4-methylbenzenethiol and triethylamine.
Aplicaciones Científicas De Investigación
Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess significant antitumor, antifungal, and antibacterial activity. Additionally, it has been studied for its potential as a fluorescence probe in biological imaging.
Propiedades
Fórmula molecular |
C23H23N3O3S2 |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
ethyl 7-acetyl-8-methyl-4-(4-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2-carboxylate |
InChI |
InChI=1S/C23H23N3O3S2/c1-5-29-22(28)21-24-26(19-13-11-15(2)12-14-19)23(31-21)25(18-9-7-6-8-10-18)16(3)20(30-23)17(4)27/h6-14H,5H2,1-4H3 |
Clave InChI |
PLGFKLUICFWDQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)C)C)C3=CC=CC=C3)C4=CC=C(C=C4)C |
SMILES canónico |
CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)C)C)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)



![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
